2-(2-Chlorophenyl)ethanamidine

Description

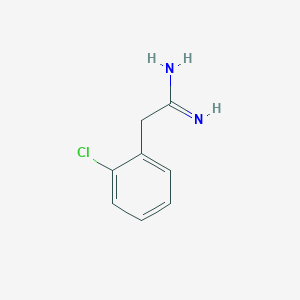

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIXUTLAXXZBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507003 | |

| Record name | (2-Chlorophenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55154-88-6 | |

| Record name | (2-Chlorophenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Chlorophenyl)ethanamidine (CAS 55154-88-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological properties, experimental protocols, and mechanisms of action for 2-(2-Chlorophenyl)ethanamidine (CAS 55154-88-6) is limited. This guide provides a summary of the available physicochemical data and presents generalized experimental workflows relevant to the characterization of novel chemical entities.

Core Compound Properties

This section summarizes the known physical and chemical properties of this compound. The data is compiled from various chemical supplier databases and public chemical information repositories.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₉ClN₂ | [1][2] |

| Molecular Weight | 168.62 g/mol | [1][2] |

| CAS Number | 55154-88-6 | [1][2] |

| IUPAC Name | 2-(2-chlorophenyl)ethanimidamide | [1] |

| Synonyms | 2-chlorophenylacetamidine, 2-(2-chlorophenyl)acetamidine, 2-chlorobenzeneethanimidamide | [2] |

| Melting Point | 124-126 °C | [2] |

| Boiling Point | 278 °C | [2] |

| Flash Point | 122 °C | [2] |

| Density | 1.24 g/cm³ | [2] |

Computed Properties

The following properties have been computationally predicted and are provided by PubChem.[1]

| Property | Value |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 168.045426 |

| Monoisotopic Mass | 168.045426 |

| Topological Polar Surface Area | 49.9 Ų |

| Heavy Atom Count | 11 |

| Complexity | 147 |

Experimental Protocols

General Synthesis and Purification

A plausible synthesis route for this compound could involve the conversion of 2-(2-chlorophenyl)acetonitrile. A common method for synthesizing amidines is the Pinner reaction.

Pinner Reaction (Hypothetical for this compound):

-

Imidate Ester Formation: 2-(2-chlorophenyl)acetonitrile is reacted with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form the corresponding imidate ester hydrochloride.

-

Ammonolysis: The isolated imidate ester hydrochloride is then treated with ammonia in an appropriate solvent to yield this compound hydrochloride.

-

Free Base Liberation: The free base can be obtained by treating the hydrochloride salt with a suitable base.

-

Purification: The crude product would typically be purified by recrystallization from a suitable solvent system or by column chromatography.

Structural Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as N-H and C=N bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the compound.

Initial Biological Screening

Given the structural motifs, an initial biological screening could explore its potential as an agent targeting the central nervous system or as an antimicrobial. A general workflow for such a screening is outlined in the diagram below.

Visualizations

General Workflow for Compound Characterization and Screening

Caption: A generalized workflow for the synthesis, characterization, and initial biological evaluation of a novel chemical compound.

Potential Areas of Investigation

While no specific biological activities have been reported for this compound, its structural features suggest potential areas for future research. The presence of a chlorophenyl group and an amidine moiety are found in various biologically active molecules. For instance, related compounds containing a chlorophenyl group have been investigated for their potential as CNS agents, including anxiolytic and skeletal muscle relaxant activities.[3] Other structurally distinct compounds with a 2-chlorophenyl moiety have shown anticonvulsant and antinociceptive properties.[4]

Further research would be necessary to determine if this compound possesses any of these or other pharmacological activities.

Conclusion

This compound is a chemical compound for which basic physicochemical data is available. However, there is a notable absence of published research on its synthesis, detailed characterization, and biological properties. The information and generalized protocols provided in this guide are intended to serve as a foundational resource for researchers and scientists interested in exploring the potential of this and other novel chemical entities. The generation and publication of empirical data for this compound would be a valuable contribution to the scientific community.

References

- 1. This compound | C8H9ClN2 | CID 12690045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Characteristics of 2-(2-Chlorophenyl)acetamidine

This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(2-chlorophenyl)acetamidine. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, analytical characterization, and the pivotal properties that influence the behavior and potential applications of this compound. The narrative synthesizes technical accuracy with field-proven insights, explaining the rationale behind experimental choices and providing a framework for its evaluation.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties. These characteristics, including molecular structure, solubility, and acidity, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1][2][3][4][5][6] A thorough understanding of these parameters is therefore not merely an academic exercise but a critical component of rational drug design and development. This guide focuses on 2-(2-chlorophenyl)acetamidine, a molecule of interest due to the prevalence of the amidine functional group in medicinal chemistry, often as a key pharmacophore in enzyme inhibitors.[1][2][3]

Part 1: Molecular Identity and Core Physicochemical Properties

A foundational step in the characterization of any compound is the establishment of its molecular identity and a summary of its key physical and chemical attributes.

Chemical Structure and Molecular Formula

2-(2-Chlorophenyl)acetamidine is an aromatic acetamidine derivative. The structure is characterized by a phenyl ring substituted with a chlorine atom at the ortho position, attached to a methylene bridge which is in turn bonded to an acetamidine functional group.

-

IUPAC Name: 2-(2-chlorophenyl)ethanimidamide[7]

-

CAS Number: 55154-88-6[7]

-

Molecular Formula: C₈H₉ClN₂[7]

-

Molecular Weight: 168.62 g/mol [7]

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of 2-(2-chlorophenyl)acetamidine. It is important to note that while some values are derived from computational models, others are estimated based on structurally similar compounds due to the limited availability of direct experimental data for this specific molecule.

| Property | Value | Source/Method | Significance in Drug Development |

| Molecular Weight | 168.62 g/mol | PubChem (Computed)[7] | Influences diffusion, transport, and overall "drug-likeness". |

| Melting Point (°C) | ~165-167 (as HCl salt) | Estimated from 2-(2-chlorophenoxy)acetamidine HCl[8] | Indicator of purity and lattice energy; affects solubility and stability. |

| XLogP3-AA | 1.5 | PubChem (Computed)[7] | A measure of lipophilicity, which impacts membrane permeability and solubility. |

| pKa | ~11-12 | Estimated from benzamidine and related structures[9] | Determines the ionization state at physiological pH, affecting solubility, receptor binding, and membrane transport. |

| Hydrogen Bond Donors | 2 | PubChem (Computed)[7] | Influences solubility in aqueous media and interactions with biological targets. |

| Hydrogen Bond Acceptors | 1 | PubChem (Computed)[7] | Contributes to solubility and the formation of drug-receptor interactions. |

| Topological Polar Surface Area (TPSA) | 49.9 Ų | PubChem (Computed)[7] | Predicts drug transport properties, particularly blood-brain barrier penetration. |

| Solubility | Soluble in water and alcohols (as HCl salt) | Inferred from acetamidine hydrochloride[10] | Crucial for formulation and bioavailability. |

Part 2: Synthesis and Characterization

The synthesis and subsequent analytical confirmation of 2-(2-chlorophenyl)acetamidine are fundamental to any research involving this compound.

Synthetic Approach: The Pinner Reaction

A well-established and reliable method for the synthesis of amidines from nitriles is the Pinner reaction.[1][2][3][6] This acid-catalyzed reaction proceeds in two main steps: the formation of an imidate salt (a Pinner salt) from the corresponding nitrile and an alcohol, followed by ammonolysis to yield the desired amidine.[1][2][3][6]

The logical workflow for the synthesis of 2-(2-chlorophenyl)acetamidine hydrochloride via the Pinner reaction is illustrated below.

Caption: Workflow for the synthesis of 2-(2-chlorophenyl)acetamidine HCl.

Experimental Protocol: Synthesis via Pinner Reaction

-

Imidate Salt Formation:

-

Dissolve 2-(2-chlorophenyl)acetonitrile in a minimal amount of anhydrous ethanol in a flame-dried, round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the mixture to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be carefully monitored.

-

Continue the addition of HCl until the reaction mixture is saturated. The Pinner salt, ethyl 2-(2-chlorophenyl)acetimidate hydrochloride, will precipitate as a white solid.

-

Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

-

Ammonolysis:

-

Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol.

-

Cool the suspension to 0°C.

-

Bubble anhydrous ammonia gas through the suspension with stirring. The reaction progress can be monitored by the dissolution of the Pinner salt and the subsequent precipitation of ammonium chloride.

-

After the reaction is complete, filter the mixture to remove the ammonium chloride precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-(2-chlorophenyl)acetamidine hydrochloride.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/diethyl ether) to obtain the purified product.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture, which can hydrolyze the intermediate imidate to an ester. Therefore, the use of anhydrous solvents and reagents is critical for achieving a high yield of the desired amidine.

-

Dry HCl Gas: Gaseous hydrogen chloride is used to ensure the reaction medium remains anhydrous and to provide the necessary acidic catalysis for the nucleophilic attack of the alcohol on the nitrile.

-

Low Temperature: The imidate salt intermediate is thermally labile. Maintaining a low temperature during its formation and subsequent reaction minimizes decomposition and side reactions.

Analytical Characterization

Confirmation of the structure and purity of the synthesized 2-(2-chlorophenyl)acetamidine is achieved through a combination of spectroscopic and analytical techniques.

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the four protons on the 2-chlorophenyl ring.

-

Methylene Protons: A singlet for the two protons of the CH₂ group adjacent to the aromatic ring.

-

Amidine Protons: Broad signals for the N-H protons of the amidine group, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Amidine Carbon: A characteristic downfield signal for the amidine carbon (C=N) typically in the range of 150-170 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region, with the carbon bearing the chlorine atom showing a characteristic chemical shift.

-

Methylene Carbon: A signal for the CH₂ carbon.

General Protocol for NMR Analysis:

-

Dissolve 5-10 mg of the purified 2-(2-chlorophenyl)acetamidine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the spectra to obtain chemical shifts, integration values, and coupling constants.

-

For unambiguous assignment, 2D NMR experiments such as COSY and HSQC can be performed.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum:

-

Molecular Ion Peak: An [M+H]⁺ peak corresponding to the protonated molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

-

Fragmentation: Common fragmentation pathways for amidines may involve cleavage of the C-N bonds and fragmentation of the aromatic ring.

General Protocol for Mass Spectrometry Analysis:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the spectrum for the molecular ion peak and characteristic fragment ions.

Part 3: In-Depth Analysis of Key Physicochemical Properties

A deeper understanding of the physicochemical properties is crucial for predicting the behavior of 2-(2-chlorophenyl)acetamidine in biological systems.

Melting Point and Thermal Analysis

The melting point is a fundamental physical property that provides an indication of the purity and lattice energy of a crystalline solid.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Accurately weigh 3-5 mg of the dried 2-(2-chlorophenyl)acetamidine hydrochloride into an aluminum DSC pan.

-

Crimp the pan to encapsulate the sample.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak.

Rationale for using DSC:

-

Accuracy and Precision: DSC provides a highly accurate and reproducible measurement of the melting point.

-

Quantitative Data: In addition to the melting point, DSC can also determine the enthalpy of fusion, which provides information about the energetics of the melting process.

-

Purity Assessment: The shape of the melting peak can give an indication of the sample's purity. Pure compounds typically exhibit a sharp melting peak, while impurities can lead to a broadened and depressed peak.[10][11][12]

Acidity Constant (pKa)

The pKa value is a critical parameter that dictates the ionization state of a molecule at a given pH. Amidines are strong bases, and their pKa values are typically in the range of 10-13.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

-

Prepare a stock solution of 2-(2-chlorophenyl)acetamidine hydrochloride in a suitable solvent (e.g., water or a water/methanol mixture).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 9 to 13).

-

Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Plot the absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different absorbances as a function of pH.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.[4][6][8][13][14]

Alternative Protocol: Potentiometric Titration

-

Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/ethanol mixture).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH electrode.

-

Plot the pH as a function of the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point.[15][16][17][18][19]

References

- 1. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 5. Inhibition of four human serine proteases by substituted benzamidines. | Semantic Scholar [semanticscholar.org]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid quantitative 1H–13C two-dimensional NMR with high precision - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. athabascau.ca [athabascau.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. mt.com [mt.com]

- 14. pharmaguru.co [pharmaguru.co]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. enamine.net [enamine.net]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

2-chlorobenzeneethanimidamide molecular structure and weight

An In-depth Examination of its Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals

Molecular Data Summary

The fundamental quantitative data for 2-chlorobenzene-1-carboximidamide is presented below. This information is crucial for a variety of research and development applications, from analytical characterization to computational modeling.

| Property | Value |

| Molecular Formula | C₇H₇ClN₂ |

| Molecular Weight | 154.60 g/mol |

| IUPAC Name | 2-chlorobenzenecarboximidamide |

| CAS Number | 45743-05-3 |

Molecular Structure

The two-dimensional chemical structure of 2-chlorobenzene-1-carboximidamide is depicted in the following diagram. This visualization illustrates the arrangement of atoms and bonds, which is fundamental to understanding the molecule's chemical properties and potential interactions.

Experimental Protocols and Signaling Pathways

A comprehensive search of scientific databases and literature did not yield specific, detailed experimental protocols for the synthesis of 2-chlorobenzene-1-carboximidamide. While general methods for the synthesis of related benzamidine and benzimidazole compounds exist, a validated, step-by-step protocol for this particular molecule is not publicly available.

Furthermore, there is no available information detailing any specific biological signaling pathways in which 2-chlorobenzene-1-carboximidamide may be involved. Research into the biological activity and mechanism of action of this compound appears to be limited.

Conclusion

This technical guide provides the core molecular information for 2-chlorobenzene-1-carboximidamide, including its molecular weight and structure. For professionals in research and drug development, this foundational data is a critical starting point. However, the lack of detailed, publicly available experimental protocols and biological pathway information indicates that this compound is a relatively understudied area, potentially offering opportunities for novel research.

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)ethanamidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 2-(2-Chlorophenyl)ethanamidine. Due to the limited availability of a specific published synthetic protocol for this exact molecule, this document outlines a proposed synthetic route based on the well-established Pinner reaction, a reliable method for the preparation of amidines from nitriles.[1][2][3] This guide also details the standard analytical techniques for the structural elucidation and purity assessment of the target compound.

Introduction

This compound is a chemical entity with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a 2-chlorophenyl group and an ethanamidine moiety, suggests possible interactions with biological targets where such functionalities are known to be active. The amidine group, in particular, is a common feature in pharmacologically active compounds. This guide serves as a practical resource for researchers aiming to synthesize and characterize this compound for further investigation.

Proposed Synthesis via the Pinner Reaction

The Pinner reaction is a classic and versatile method for the synthesis of amidines from nitriles. The reaction proceeds in two main stages: the formation of an intermediate Pinner salt (an alkyl imidate hydrochloride) from a nitrile and an alcohol in the presence of anhydrous hydrogen chloride, followed by the reaction of the Pinner salt with ammonia to yield the final amidine.[4][5][6]

The proposed synthesis of this compound starts from the commercially available 2-(2-chlorophenyl)acetonitrile.

Starting Material

The key starting material for this synthesis is 2-(2-chlorophenyl)acetonitrile.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Appearance |

| 2-(2-chlorophenyl)acetonitrile | 2856-63-5 | C₈H₆ClN | 151.59 g/mol | Clear slightly yellow liquid after melting[7] |

This starting material can be sourced from various chemical suppliers.[7][8]

Reaction Scheme

The overall reaction scheme for the proposed synthesis is as follows:

Step 1: Formation of the Pinner Salt 2-(2-chlorophenyl)acetonitrile is reacted with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride gas to form the corresponding ethyl 2-(2-chlorophenyl)acetimidate hydrochloride (the Pinner salt).

Step 2: Amination to form the Amidine The isolated Pinner salt is then treated with ammonia to produce this compound, typically as its hydrochloride salt.

Detailed Experimental Protocol

Materials and Reagents:

-

2-(2-chlorophenyl)acetonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrogen chloride gas

-

Anhydrous ammonia gas or a solution of ammonia in an alcohol

-

Anhydrous sodium sulfate

-

Deuterated solvents for NMR (e.g., DMSO-d₆, D₂O)

-

Potassium bromide (KBr) for IR spectroscopy

Instrumentation:

-

Round-bottom flasks and standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Gas inlet tube

-

Rotary evaporator

-

Filtration apparatus

-

NMR Spectrometer (e.g., 400 MHz)

-

FT-IR Spectrometer

-

Mass Spectrometer (e.g., ESI-MS)

-

Melting point apparatus

Procedure:

Step 1: Synthesis of Ethyl 2-(2-chlorophenyl)acetimidate hydrochloride (Pinner Salt)

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 2-(2-chlorophenyl)acetonitrile (1 equivalent) in anhydrous diethyl ether and anhydrous ethanol (1.1 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be monitored. Continue the gas flow until the solution is saturated and a precipitate (the Pinner salt) begins to form.

-

Seal the flask and allow it to stand at 0-4 °C for 24-48 hours, or until the reaction is complete (monitored by TLC or disappearance of the nitrile peak in IR).

-

Collect the precipitated Pinner salt by filtration under an inert atmosphere.

-

Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the Pinner salt under vacuum to yield the crude product. This intermediate is often used in the next step without further purification due to its hygroscopic nature.

Step 2: Synthesis of this compound hydrochloride

-

Suspend the crude ethyl 2-(2-chlorophenyl)acetimidate hydrochloride in anhydrous ethanol in a clean, dry flask.

-

Cool the suspension to 0 °C.

-

Bubble anhydrous ammonia gas through the suspension with vigorous stirring, or add a saturated solution of ammonia in ethanol.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete.

-

The product, this compound hydrochloride, along with ammonium chloride, will precipitate from the solution.

-

Filter the solid and wash with a small amount of cold ethanol.

-

Purification of the amidine hydrochloride can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether, or by other purification methods for amidine salts.[9]

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound hydrochloride.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are recommended.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₈H₉ClN₂[10] |

| Molecular Weight | 168.62 g/mol [10] |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.0 - 9.5 | br s | 2H | -NH₂ (amidine) |

| ~8.5 - 9.0 | br s | 1H | =NH (amidine) |

| ~7.2 - 7.5 | m | 4H | Aromatic protons |

| ~3.8 | s | 2H | -CH₂- |

Note: Chemical shifts are approximate and will depend on the solvent and whether the free base or hydrochloride salt is analyzed. Protons on nitrogen atoms are often broad and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=N (amidine) |

| ~130 - 140 | Aromatic carbons |

| ~125 - 130 | Aromatic carbons |

| ~35 - 40 | -CH₂- |

Note: Chemical shifts are approximate and depend on the solvent.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Strong, broad | N-H stretching (amidine)[11] |

| ~1650 | Strong | C=N stretching (amidine)[11] |

| ~1600 | Medium | N-H bending |

| 3050 - 3000 | Medium | Aromatic C-H stretching |

| ~1470, 1440 | Medium | Aromatic C=C stretching |

| ~750 | Strong | C-Cl stretching |

Table 4: Expected Mass Spectrometry Data

| m/z | Assignment |

| 168/170 | [M+H]⁺ (for C₈H₉³⁵ClN₂ and C₈H₉³⁷ClN₂) |

| 151/153 | [M-NH₂]⁺ |

Note: The presence of a chlorine isotope pattern (ratio of approximately 3:1 for ³⁵Cl and ³⁷Cl) is a key diagnostic feature.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O for the hydrochloride salt) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an ATR accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound hydrochloride.

Signaling Pathways and Biological Activity

A thorough search of publicly available scientific literature and databases did not yield specific information on the biological activity or associated signaling pathways for this compound. Further research and biological screening are required to elucidate its pharmacological profile.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined Pinner reaction protocol offers a viable and well-established route for its preparation. The comprehensive characterization workflow, employing modern spectroscopic and analytical techniques, will ensure the unambiguous confirmation of the compound's structure and purity. This information is intended to facilitate further research into the potential applications of this compound in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Pinner Reaction [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. synarchive.com [synarchive.com]

- 7. 2-(2-Chlorophenyl)acetonitrile | 2856-63-5 [chemicalbook.com]

- 8. (2-Chlorophenyl)acetonitrile, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 9. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]

- 10. This compound | C8H9ClN2 | CID 12690045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

Spectroscopic Profile of 2-(2-Chlorophenyl)ethanamidine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Chlorophenyl)ethanamidine, a compound of interest for researchers, scientists, and professionals in drug development. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data provides a foundational understanding of the compound's structural features.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | Doublet | 1H | Aromatic CH |

| ~7.2-7.3 | Multiplet | 3H | Aromatic CH |

| ~3.7 | Singlet | 2H | CH₂ |

| ~8.5 (broad) | Singlet | 1H | NH |

| ~9.0 (broad) | Singlet | 2H | NH₂ |

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=N |

| ~135 | Aromatic C-Cl |

| ~132 | Aromatic C |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | Aromatic CH |

| ~40 | CH₂ |

Predicted in DMSO-d₆

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Strong, Broad | N-H Stretch (Amine & Imine) |

| 3000-3100 | Medium | Aromatic C-H Stretch |

| 2850-2950 | Medium | Aliphatic C-H Stretch |

| ~1650 | Strong | C=N Stretch (Imine) |

| 1400-1600 | Medium-Strong | Aromatic C=C Bending |

| ~1050 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Relative Intensity (%) | Assignment |

| 168/170 | High | [M]⁺ (Molecular ion with Cl isotope pattern) |

| 151/153 | Medium | [M-NH₃]⁺ |

| 125/127 | High | [C₇H₆Cl]⁺ (Chlorobenzyl cation) |

| 90 | Medium | [C₇H₆]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

Pipettes and standard laboratory glassware

Procedure:

-

Sample Preparation:

-

For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.

-

For ¹³C NMR, prepare a more concentrated solution, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

-

Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or inversion.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 8-64) should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound sample

-

FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

This compound sample

-

Mass Spectrometer (e.g., with Electron Ionization - EI source)

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Vials and syringes

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile solvent.

-

-

Instrument Setup and Data Acquisition:

-

Introduce the sample into the ion source. For volatile compounds, a direct insertion probe or GC inlet can be used.

-

Ionize the sample using an appropriate method (e.g., Electron Ionization at 70 eV).

-

The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). The presence of an [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak is characteristic of a compound containing one chlorine atom.

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to deduce the structure of the molecule.

-

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships between the different techniques for structural elucidation.

An In-depth Technical Guide on the Solubility and Stability of 2-(2-Chlorophenyl)ethanamidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-(2-Chlorophenyl)ethanamidine, a compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this molecule in public literature, this document outlines established methodologies and protocols for determining its solubility and assessing its stability under various conditions. The information presented herein is intended to equip researchers and drug development professionals with the necessary tools to characterize this and similar compounds effectively.

Introduction

This compound is a chemical entity with potential applications in drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a therapeutic agent. Solubility influences bioavailability and formulation strategies, while stability data is crucial for determining storage conditions, shelf-life, and potential degradation pathways. This guide details standardized experimental procedures for generating these critical datasets.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉ClN₂ | PubChem[1] |

| Molecular Weight | 168.62 g/mol | PubChem[1][2] |

| Melting Point | 124-126°C | Chemical-Suppliers[3] |

| Boiling Point | 278°C | Chemical-Suppliers[3] |

| Flash Point | 122°C | Chemical-Suppliers[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| LogP (Computed) | 1.5 | PubChem[2] |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The following sections describe standard protocols for determining both the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with an excess of the solid drug.

-

Preparation: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and various organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated solution from the undissolved solid by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the respective solvent at the specified temperature.

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution. This is often used in high-throughput screening during early drug discovery.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a microtiter plate, perform a serial dilution of the stock solution into an aqueous buffer system.

-

Precipitation Detection: Monitor the wells for the formation of a precipitate. This can be done visually or, more accurately, using a nephelometer or a plate reader that measures turbidity.

-

Data Analysis: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Caption: Kinetic Solubility Workflow.

Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Hydrolytic Stability

Amidines can be susceptible to hydrolysis, particularly at non-neutral pH.

-

Sample Preparation: Prepare solutions of this compound in a series of aqueous buffers with a range of pH values (e.g., pH 1.2, 4.5, 7.4, and 9.0).

-

Incubation: Store the solutions at controlled temperatures (e.g., 4°C, 25°C, and 40°C).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

-

Quantification: Analyze the concentration of the parent compound and any potential degradation products using a stability-indicating HPLC method.

-

Data Analysis: Determine the degradation rate constant (k) and half-life (t₁/₂) at each pH and temperature.

Thermal Stability

Thermal degradation studies assess the stability of the compound at elevated temperatures.

-

Sample Preparation: Place a known quantity of solid this compound in a suitable container.

-

Exposure: Store the samples in a temperature-controlled oven at various temperatures (e.g., 40°C, 60°C, 80°C).

-

Time-Point Analysis: At regular intervals, remove samples and analyze for purity and the presence of degradation products using HPLC.

-

Data Analysis: Evaluate the extent of degradation over time at each temperature. The Arrhenius equation can be used to predict the degradation rate at other temperatures.

Photostability

Photostability testing evaluates the impact of light on the compound.

-

Sample Preparation: Expose samples of this compound, both as a solid and in solution, to a light source. A dark control sample should be stored under the same conditions but protected from light.

-

Light Exposure: The light source should emit a combination of visible and ultraviolet (UV) light. The total illumination should be not less than 1.2 million lux hours, and the integrated near UV energy should be not less than 200 watt hours/square meter.[4]

-

Analysis: After the exposure period, analyze the samples and the dark control for any changes in physical properties, purity, and the formation of degradation products using a suitable analytical method like HPLC.

-

Data Interpretation: Compare the results from the exposed samples to those of the dark control to determine the extent of photodegradation.

Caption: General Stability Testing Workflow.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not widely published, this guide provides a robust framework of standard experimental protocols for their determination. By following these methodologies, researchers can generate the necessary data to support the progression of this compound through the drug discovery and development pipeline. The successful characterization of these fundamental properties is a critical step towards realizing its therapeutic potential.

References

2-(2-Chlorophenyl)ethanamidine: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge and potential research applications for the chemical compound 2-(2-Chlorophenyl)ethanamidine. Despite its availability from commercial suppliers, a thorough review of scientific literature and patent databases reveals a notable absence of direct research into its biological activities. However, by examining structurally related compounds, particularly those containing the 2-chlorophenylacetyl moiety and the amidine functional group, we can infer promising avenues for future investigation. This document summarizes the known biological activities of these related molecules, presents their quantitative data in structured tables, and provides detailed experimental protocols for their synthesis and evaluation. Furthermore, this guide offers visualizations of synthetic pathways and screening workflows to aid researchers in designing and executing studies to unlock the potential of this compound and its derivatives as novel therapeutic agents.

Introduction to this compound

This compound, also known as 2-(2-chlorophenyl)acetamidine, is a small organic molecule with the chemical formula C₈H₉ClN₂.[1] Its structure features a 2-chlorophenyl ring attached to an ethanamidine group. The presence of the amidine functional group, a strong base, suggests potential interactions with various biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 55154-88-6 | [1] |

| Molecular Formula | C₈H₉ClN₂ | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| IUPAC Name | 2-(2-chlorophenyl)ethanimidamide | [1] |

| Synonyms | 2-(2-chlorophenyl)acetamidine | [1] |

Current Research Landscape

As of the date of this guide, there is a significant lack of published research specifically detailing the biological activity or therapeutic applications of this compound. Searches of prominent scientific databases and patent libraries have not yielded studies that have directly investigated this molecule for any pharmacological effect. It is primarily listed in the catalogues of chemical suppliers, suggesting its potential use as a synthetic intermediate or a building block in medicinal chemistry.

Potential Research Applications Based on Structural Analogs

The therapeutic potential of this compound can be inferred from the documented biological activities of structurally similar compounds. These analogs share either the 2-chlorophenylacetyl core or the amidine/guanidine functional group, both of which are present in numerous bioactive molecules.

Insights from 2-(2-Chlorophenyl)acetohydrazide Derivatives

A closely related analog, 2-(2-Chlorophenyl)acetohydrazide, has served as a versatile scaffold for the synthesis of derivatives with a range of biological activities, including antimicrobial and anticonvulsant properties.[2][3] The 2-chlorophenyl moiety is a common feature in many pharmacologically active compounds, and its combination with various heterocyclic systems has led to the discovery of potent therapeutic agents.

The Pharmacological Significance of the Amidine and Guanidine Moieties

The amidine group is a key pharmacophore in many drugs and clinical candidates.[4] Guanidine derivatives, which share structural and electronic similarities with amidines, have been extensively reviewed for their antitumor and antimicrobial activities.[5] These functional groups are known to interact with a variety of biological targets, including enzymes and receptors. For instance, some amidine derivatives have been shown to interact with sensory receptors that respond to 5-hydroxytryptamine.[6] Furthermore, amidine-containing compounds have been investigated as neuroprotective agents.[4]

Based on this evidence, potential research applications for this compound could include:

-

Antimicrobial Drug Discovery: Screening against a panel of pathogenic bacteria and fungi.

-

Neuroprotective Agent Development: Evaluation in in vitro and in vivo models of neurological disorders.

-

Anticancer Research: Assessing its cytotoxicity against various cancer cell lines.

-

Cardiovascular Research: Investigating its effects on cardiovascular receptors and ion channels.

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activity data for compounds structurally related to this compound. This information can serve as a benchmark for future studies on this molecule and its derivatives.

Table 2: Biological Activities of Amidine and Guanidine Derivatives

| Compound Class | Biological Activity | Key Findings | Reference |

| Amidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole | Neuroprotection | Significantly attenuated neuronal injury in an in vitro ischemia/reperfusion model. | [4] |

| Synthetic Guanidine Derivatives | Antitumor, Antimicrobial | Exhibit a broad range of activities against various cancers and microbial pathogens. | [5] |

| Phenyldiguanide and other amidine derivatives | Sensory Receptor Modulation | Act on sensory receptors responsive to 5-hydroxytryptamine. | [6] |

Experimental Protocols

Due to the absence of specific experimental data for this compound, this section provides a detailed protocol for the synthesis of a representative class of structurally related compounds: hydrazone derivatives of 2-(2-Chlorophenyl)acetohydrazide. This methodology can be adapted for the synthesis of derivatives of this compound.

Synthesis of (E)-N'-(substituted-benzylidene)-2-(2-chlorophenyl)acetohydrazide

Materials:

-

2-(2-Chlorophenyl)acetohydrazide

-

Substituted benzaldehyde

-

Ethanol (absolute)

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-(2-Chlorophenyl)acetohydrazide (1.0 g, 1 equivalent) in 20 mL of absolute ethanol.

-

To this solution, add the desired substituted benzaldehyde (1.0 equivalent).

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring.

-

Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).

-

After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

-

The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.

-

Dry the purified product in a vacuum oven.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

The following diagrams, generated using the DOT language, illustrate a general synthetic workflow for creating a library of derivatives from a core scaffold and a typical biological screening cascade.

Caption: General synthetic workflow for derivative synthesis.

Caption: A typical biological screening cascade.

Conclusion and Future Directions

While this compound remains an understudied molecule, its structural features suggest a high potential for biological activity. The presence of the 2-chlorophenyl group, a common motif in medicinal chemistry, combined with the reactive and pharmacologically relevant amidine functional group, makes it a compelling candidate for further investigation.

Future research should focus on the systematic evaluation of this compound across a range of biological assays. A logical starting point would be to screen this compound for antimicrobial, neuroprotective, and anticancer activities, given the known properties of its structural analogs. Furthermore, the synthesis and evaluation of a library of derivatives, using the ethanamidine group as a point for chemical modification, could lead to the discovery of novel and potent therapeutic agents. The experimental protocols and workflows provided in this guide offer a solid foundation for initiating such a research program. Unlocking the therapeutic potential of this compound and its derivatives could provide new avenues for the treatment of a variety of diseases.

References

- 1. This compound | C8H9ClN2 | CID 12690045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of amidine, guanidine, and thiourea derivatives of 2-amino(6-trifluoromethoxy)benzothiazole as neuroprotective agents potentially useful in brain diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological properties of phenyldiguanide and other amidine derivatives in relation to those of 5-hydroxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 2-(2-Chlorophenyl)ethanamidine: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the biological activity of 2-(2-Chlorophenyl)ethanamidine. A thorough review of publicly available scientific literature and databases reveals a significant lack of specific biological data for this particular compound. While information on its chemical properties is available, detailed experimental results regarding its pharmacological effects, mechanism of action, and associated signaling pathways are not documented. This guide will, therefore, summarize the available chemical information for this compound and provide an overview of the biological activities of structurally related compounds to offer potential areas for future investigation.

Introduction to this compound

This compound, also known as 2-(2-chlorophenyl)acetamidine, is a chemical compound with the molecular formula C8H9ClN2.[1] Its structure consists of a 2-chlorophenyl group attached to an ethanamidine moiety.

Chemical Structure and Properties:

| Property | Value | Reference |

| IUPAC Name | 2-(2-chlorophenyl)ethanimidamide | [1] |

| Molecular Formula | C8H9ClN2 | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| CAS Number | 55154-88-6 | [1] |

While the chemical identity of this compound is established, its biological profile remains largely unexplored in the public domain. The subsequent sections will delve into the biological activities of compounds sharing structural similarities, which may provide insights into the potential pharmacological properties of the title compound.

Biological Activities of Structurally Related Compounds

Due to the absence of direct biological data for this compound, this section will focus on the activities of related chemical structures. It is crucial to note that minor structural modifications can lead to significant changes in biological activity, and the information presented here should be considered as a guide for potential research directions rather than a direct representation of the activity of this compound.

Phenylacetamidine and Phenylacetohydrazide Analogs

Research into derivatives of phenylacetic acid and its analogs has revealed a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer effects. For instance, various 2-(2-Chlorophenyl)acetohydrazide analogs have been synthesized and evaluated for their therapeutic potential.[2][3] The nature and position of substituents on the phenyl ring have been shown to significantly influence their biological efficacy.[2]

Compounds with a Chlorophenyl Moiety

The 2-chlorophenyl group is a common feature in many biologically active molecules. Its presence can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. For example, various compounds containing a chlorophenyl group have been investigated as:

-

Topoisomerase II inhibitors and cytotoxic agents: Certain 2-phenol-4-chlorophenyl-6-aryl pyridines have demonstrated inhibitory activity against topoisomerase II and cytotoxicity against human cancer cell lines.[4]

-

Antiproliferative agents: 2-chlorophenyl carboxamide thienopyridines have been identified as antiproliferative compounds with activity against the phospholipase C enzyme.[5]

-

Anticonvulsants: N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide and its derivatives have shown anticonvulsant properties in animal models, potentially through the inhibition of voltage-dependent sodium channels.[6]

-

Antifungal agents: Benzimidazole phenylhydrazone derivatives containing a chlorophenyl group have been evaluated for their activity against phytopathogenic fungi.[7]

Potential Signaling Pathways for Investigation

Given the activities of related compounds, several signaling pathways could be of interest for future studies on this compound. The following diagram illustrates a hypothetical workflow for investigating the biological activity of a novel compound, which could be applied to this compound.

Conclusion and Future Directions

Future research should focus on:

-

Initial biological screening: Evaluating the compound in a broad range of in vitro assays to identify potential areas of activity (e.g., antimicrobial, anticancer, CNS activity).

-

Target identification: For any identified activities, subsequent studies should aim to elucidate the molecular target(s) and mechanism of action.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to understand the structural requirements for activity and to optimize potency and selectivity.

The information provided herein serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

References

- 1. This compound | C8H9ClN2 | CID 12690045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 7. mdpi.com [mdpi.com]

The Enigmatic Role of 2-(2-Chlorophenyl)ethanamidine in Medicinal Chemistry: A Scarcity of Evidence

An extensive review of scientific literature and chemical databases reveals a significant lack of published research on the specific compound 2-(2-Chlorophenyl)ethanamidine and its role in medicinal chemistry. While its basic chemical properties are cataloged, there is no substantive body of work detailing its synthesis, mechanism of action, therapeutic targets, or biological activity.

Publicly available resources, including the PubChem database, provide fundamental details such as the compound's structure, molecular formula (C8H9ClN2), and various identifiers.[1] However, these entries lack associated literature on biological activities or medicinal applications. Further searches for its synthesis, biological evaluation, and potential therapeutic uses have not yielded any specific data, experimental protocols, or established signaling pathways directly involving this compound.

This scarcity of information suggests that this compound is either a novel chemical entity that has not yet been extensively studied or a compound that has not demonstrated significant biological activity in preliminary screenings to warrant further investigation and publication.

The Broader Significance of the 2-Chlorophenyl Moiety in Drug Discovery

Despite the lack of information on this compound itself, the constituent 2-chlorophenyl group is a common feature in a variety of medicinally active compounds. This structural motif is often incorporated into drug candidates to modulate their pharmacological properties. The presence of the chlorine atom can influence factors such as metabolic stability, receptor binding affinity, and lipophilicity, which are critical for a drug's efficacy and pharmacokinetics.

Several classes of compounds containing the 2-chlorophenyl group have demonstrated significant biological activities, including:

-

Anticonvulsant Agents: Derivatives of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide have been synthesized and evaluated for their anticonvulsant properties.[2] These compounds are being investigated for their potential to treat seizures by interacting with targets such as the GABA receptor.[2]

-

Antiproliferative Agents: Thienopyridine derivatives incorporating a 2-chlorophenyl carboxamide have shown activity against cancer cell lines.[3] These compounds have been investigated as inhibitors of enzymes like phospholipase C.[3]

-

Analgesic and Anticonvulsant Agents: Succinimide derivatives, specifically 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide compounds, have been synthesized and shown to possess both anticonvulsant and antinociceptive (pain-relieving) activities.[4]

Future Directions and a Proposed Pivot

Given the absence of data on this compound, a productive avenue for research would be to synthesize and evaluate this compound for various biological activities. A logical starting point would be to screen it in assays related to the known activities of its structural analogs, such as anticonvulsant and anticancer models.

For the purposes of this technical guide, and in light of the available scientific literature, we propose a pivot to a more extensively researched class of related compounds: N-(2-chlorophenyl)acetamide derivatives . These compounds share the core 2-chlorophenyl structure and have a well-documented history in medicinal chemistry, with available quantitative data, experimental protocols, and known biological targets. This would allow for the creation of a comprehensive technical guide that fulfills the user's core requirements for data presentation, experimental details, and visual diagrams.

References

- 1. This compound | C8H9ClN2 | CID 12690045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 3. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]

The Genesis and Evolution of 2-Substituted Phenylethanamidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The class of 2-substituted phenylethanamidines represents a significant lineage in medicinal chemistry, originating from early explorations of adrenergic receptor pharmacology and evolving into a nuanced field targeting multiple receptor systems. This technical guide provides an in-depth exploration of the discovery, history, and core experimental methodologies associated with these compounds, with a particular focus on their seminal role as ligands for α-adrenergic and imidazoline receptors.

Historical Perspective: From Nasal Decongestants to Central Antihypertensives

The story of 2-substituted phenylethanamidines is inextricably linked with the development of clonidine, the prototypical α2-agonist. Initially synthesized in the early 1960s as a nasal decongestant, its potent vasoconstrictive properties were quickly overshadowed by an unexpected and profound hypotensive and sedative effect. This serendipitous discovery shifted the therapeutic focus to its centrally mediated antihypertensive actions.[1] Clonidine's mechanism was initially attributed solely to its agonism at α-adrenergic receptors.

Further research, however, revealed a more complex pharmacology. Scientists observed that clonidine and related compounds also bound to non-adrenergic sites, which were termed imidazoline receptors due to the common structural moiety in these ligands.[2] This led to the classification of at least three subtypes: I1, I2, and I3 receptors.[2] The antihypertensive effects of clonidine-like drugs are now understood to be mediated by both α2-adrenergic and I1-imidazoline receptors located in the brainstem, while the sedative effects are primarily attributed to α2-adrenergic receptor activation.[2] This dual action paved the way for the development of second-generation agents like moxonidine and rilmenidine, which exhibit greater selectivity for I1-imidazoline receptors, thereby reducing the sedative side effects associated with α2-adrenergic agonism.

Core Molecular Targets and Signaling Pathways

2-Substituted phenylethanamidines exert their physiological effects primarily through two key receptor families: α-adrenergic receptors and imidazoline receptors.

α2-Adrenergic Receptor Signaling

The α2-adrenergic receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).[3][4] Upon agonist binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors. In the central nervous system, presynaptic α2-autoreceptors inhibit the release of norepinephrine, contributing to the sympatholytic effects of these drugs.[3]

I1-Imidazoline Receptor Signaling

The signaling pathway for the I1-imidazoline receptor is less definitively characterized than that of the α2-adrenergic receptor but is known to be distinct from the classical G-protein coupled pathways.[6][7] Activation of the I1 receptor is coupled to the hydrolysis of choline phospholipids, which results in the generation of second messengers like diacylglyceride and arachidonic acid.[6][7] This pathway is not associated with the modulation of adenylyl or guanylyl cyclase or rapid calcium fluxes.[6] The downstream effects include the inhibition of the Na+/H+ exchanger and the induction of genes for catecholamine synthesis enzymes.[6]

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) of representative 2-substituted phenylethanamidines for α-adrenergic and imidazoline receptors. This data is crucial for understanding the selectivity and potential therapeutic applications of these compounds.

| Compound | α1-AR (Ki, nM) | α2A-AR (Ki, nM) | α2B-AR (Ki, nM) | α2C-AR (Ki, nM) | I1-IR (Ki, nM) | I2-IR (Ki, nM) |

| Clonidine | 200 | 1.5 | 1.0 | 2.5 | 4.0 | 20 |

| Moxonidine | >10,000 | 400 | 500 | 300 | 1.0 | 50 |

| Rilmenidine | >10,000 | 600 | 700 | 550 | 2.5 | 80 |

| Naphazoline | 7 | - | - | - | - | - |

| Tizanidine | - | - | - | - | High Affinity | - |

| Agmatine | - | >10,000 | >10,000 | >10,000 | High Affinity | - |

Note: Ki values are approximate and can vary depending on the experimental conditions and tissue/cell line used. Data compiled from multiple sources.[1][8]

Experimental Protocols

Synthesis of 2-(2,6-dichloroanilino)-2-imidazoline (Clonidine)

Several synthetic routes for clonidine have been reported. A common method involves the reaction of 2,6-dichloroaniline with a suitable imidazoline precursor.[9][10][11][12][13][14][15][16]

Materials:

-

2,6-dichloroaniline

-

1-acetyl-2-imidazolidone

-

Phosphorus oxychloride (POCl3)

-

Methanol

-

Hydrochloric acid

Procedure:

-

A mixture of 1-acetyl-2-imidazolidone and 2,6-dichloroaniline is heated in phosphorus oxychloride at 75-80°C for 7.5-8 hours with stirring.[11]

-

After the reaction, the excess phosphorus oxychloride is distilled off under reduced pressure.[11]

-

The residue is cooled, and methanol is added. The resulting solution is boiled for 6 hours.[11]

-

After cooling to room temperature, concentrated hydrochloric acid is added.[11]

-

Methanol is distilled off under reduced pressure, and the residue is cooled to 5-10°C to precipitate the product.[11]

-

The precipitated clonidine hydrochloride is collected by filtration, washed with ethanol, and dried.[11]

Radioligand Binding Assay for α2-Adrenergic and Imidazoline Receptors

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[17][18]

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific tissues like rat cerebral cortex).

-

Radioligand (e.g., [3H]-Rauwolscine for α2-receptors, [125I]p-iodoclonidine for I1-receptors).[8][19]

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).[19]

-

Test compound (2-substituted phenylethanamidine).

-

Non-specific binding control (e.g., high concentration of an unlabeled ligand like phentolamine).

-

Glass fiber filters.

-

Scintillation counter or gamma counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.[19]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.[20]

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[19]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[19][20]

-

Quantification: Place the filters in scintillation vials with scintillation fluid (for 3H) or in tubes for a gamma counter (for 125I) and measure the radioactivity.[19]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the log concentration of the test compound to determine the IC50, which can then be used to calculate the Ki value.[17]

Drug Discovery Workflow

The discovery and development of novel 2-substituted phenylethanamidines follow a structured workflow, from initial screening to preclinical evaluation.

Conclusion

The journey of 2-substituted phenylethanamidines from a serendipitous discovery to a well-established class of therapeutic agents highlights the intricate nature of drug action and the importance of continued pharmacological investigation. Their dual interaction with α-adrenergic and imidazoline receptors offers a rich landscape for the development of novel therapeutics with improved selectivity and side-effect profiles. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to advancing this promising area of medicinal chemistry.

References

- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Adrenaline signalling through Alpha-2 adrenergic receptor | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. CLONIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. RU2133247C1 - Method of synthesis of 2-(2,6-dichlorophenylamino)-2- -imidazoline hydrochloride - Google Patents [patents.google.com]